5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine
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Overview
Description
5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine, also known as FIAU, is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer therapy and gene therapy. It is a modified version of the natural nucleoside deoxyuridine, where the hydrogen atom at position 5 is replaced by a trifluoroacetyl group and the hydroxyl group at position 2' is replaced by a hexafluoropropyl group.
Mechanism of Action
5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine is phosphorylated by the cellular enzyme thymidine kinase 1 (TK1) to form this compound-MP, which is then incorporated into DNA during DNA synthesis. Once incorporated, this compound-MP acts as a chain terminator, preventing further DNA synthesis and leading to DNA damage and cell death.
Biochemical and physiological effects:
This compound has been shown to exhibit selective toxicity towards cancer cells, with minimal toxicity towards normal cells. It has also been shown to induce apoptosis in cancer cells, leading to cell death. This compound has been used as a reporter gene for non-invasive imaging of gene expression in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine in lab experiments is its selectivity towards cancer cells, which allows for targeted therapy. However, one of the limitations is its potential toxicity towards normal cells, which requires careful dosing and monitoring.
Future Directions
For research on 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine include exploring its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, and investigating its use as a reporter gene for non-invasive imaging of gene expression in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine involves several steps, including the protection of the hydroxyl group at position 3' of thymidine, the introduction of the trifluoroacetyl group at position 5, and the substitution of the hydroxyl group at position 2' with a hexafluoropropyl group. The final product is obtained through deprotection and purification steps.
Scientific Research Applications
5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine has been extensively studied for its potential use in cancer therapy and gene therapy. It has been shown to exhibit selective toxicity towards cancer cells and to be capable of inducing apoptosis in cancer cells. This compound has also been used as a reporter gene for non-invasive imaging of gene expression in vivo.
properties
CAS RN |
111712-56-2 |
---|---|
Molecular Formula |
C14H12F9N3O6 |
Molecular Weight |
489.25 g/mol |
IUPAC Name |
N-[2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H12F9N3O6/c15-12(16,17)9(30)25-11(13(18,19)20,14(21,22)23)4-1-24-10(31)26(2-4)8-7(29)6(28)5(3-27)32-8/h1-2,5-8,27-29H,3H2,(H,25,30)/t5-,6-,7-,8-/m1/s1 |
InChI Key |
RCGPDURDMUIWBE-WCTZXXKLSA-N |
Isomeric SMILES |
C1=C(C=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |
SMILES |
C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |
Other CAS RN |
111712-56-2 |
synonyms |
2'-deoxy-5-(2-trifluoroacetylaminohexafluoroprop-2-yl)uridine 5-(2-trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine 5-THFPDU |
Origin of Product |
United States |
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